

Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **3-(2-Methylphenyl)propionic acid**, a key molecule in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

3-(2-Methylphenyl)propionic acid ($C_{10}H_{12}O_2$) is a carboxylic acid derivative with significant interest in chemical synthesis and pharmaceutical research. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This guide presents a consolidated summary of its 1H NMR, ^{13}C NMR, IR, and mass spectral data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for **3-(2-Methylphenyl)propionic acid**.

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.1-7.2	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~2.9	Triplet	2H	-CH ₂ - (alpha to aromatic ring)
~2.6	Triplet	2H	-CH ₂ - (alpha to carboxyl group)
~2.3	Singlet	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~179	-COOH
~138	Quaternary aromatic carbon (C-CH ₃)
~136	Quaternary aromatic carbon (C-CH ₂)
~130	Aromatic CH
~126	Aromatic CH
~126	Aromatic CH
~125	Aromatic CH
~34	-CH ₂ - (alpha to carboxyl group)
~29	-CH ₂ - (alpha to aromatic ring)
~19	-CH ₃

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~2930, 2860	C-H stretch (aliphatic)	Alkyl
~1700	C=O stretch	Carboxylic Acid
~1600, 1490	C=C stretch	Aromatic Ring
~1410	O-H bend	Carboxylic Acid
~1290	C-O stretch	Carboxylic Acid
~740	C-H bend (ortho-disubstituted)	Aromatic Ring

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment
164	[M] ⁺ (Molecular Ion)
149	[M - CH ₃] ⁺
119	[M - COOH] ⁺
105	[C ₈ H ₉] ⁺ (Tropylium ion derivative)
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as **3-(2-Methylphenyl)propionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

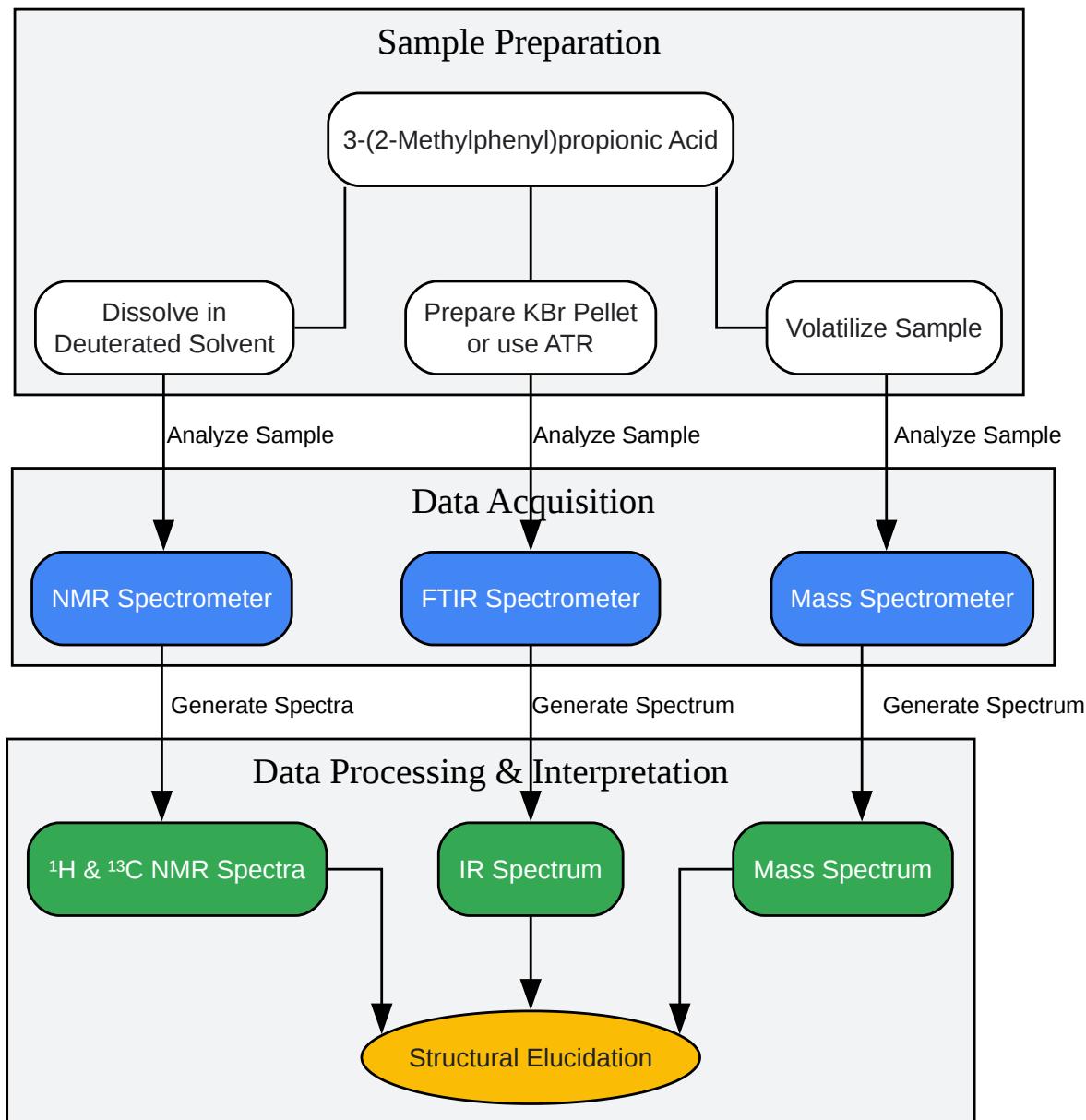
- Sample Preparation: Approximately 5-10 mg of **3-(2-Methylphenyl)propionic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

- ATR Method:
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Pressure is applied to ensure good contact between the sample and the crystal.
 - The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded beforehand and automatically subtracted.
- KBr Pellet Method:
 - Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle.
 - The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.
 - The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum is typically run on the empty sample compartment.


Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(2-Methylphenyl)propionic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-(2-Methylphenyl)propionic acid**.

- To cite this document: BenchChem. [Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181665#3-2-methylphenyl-propionic-acid-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com